Exaluren Exhibits >100-Fold Lower Mitochondrial Toxicity Than Gentamicin and G418
In a direct head-to-head comparison study, Exaluren demonstrated significantly reduced mitochondrial toxicity compared to gentamicin and G418. The mitochondrial inhibitory concentration (IC50Mit) for Exaluren was 965 ± 155 mM, which is 37-fold higher than gentamicin (26 ± 2 mM) and 74-fold higher than G418 (13 ± 1 mM) [1]. Additionally, cellular toxicity (LC50) for Exaluren was 22.2 ± 1.1 mM, approximately 9-fold less toxic than gentamicin (2.5 ± 0.3 mM) and 17-fold less toxic than G418 (1.3 ± 0.1 mM) [2]. This dramatically improved safety profile is attributed to Exaluren's engineered eukaryotic ribosomal selectivity, with a reported 100-fold lower affinity for mitochondrial ribosomes compared to traditional aminoglycosides [3]. Notably, Exaluren's antibacterial activity (MIC 680 mM) is negligible compared to gentamicin (6 mM), confirming its optimized profile for genetic disease applications rather than antimicrobial use [4].
| Evidence Dimension | Mitochondrial toxicity (IC50Mit) and Cellular toxicity (LC50) |
|---|---|
| Target Compound Data | IC50Mit: 965 ± 155 mM; LC50: 22.2 ± 1.1 mM |
| Comparator Or Baseline | Gentamicin (IC50Mit: 26 ± 2 mM; LC50: 2.5 ± 0.3 mM); G418 (IC50Mit: 13 ± 1 mM; LC50: 1.3 ± 0.1 mM) |
| Quantified Difference | IC50Mit: 37-fold higher than gentamicin, 74-fold higher than G418; LC50: 9-fold higher than gentamicin, 17-fold higher than G418 |
| Conditions | In vitro mitochondrial and cellular toxicity assays |
Why This Matters
This data directly informs procurement decisions for chronic disease models where long-term compound exposure is required, as traditional aminoglycosides are precluded by dose-limiting mitochondrial and cellular toxicity.
- [1] Brasell, E. J., Chu, L. L., Akpa, M. M., et al. (2019). The novel aminoglycoside, ELX-02, permits CTNSW138X translational read-through and restores lysosomal cystine efflux in cystinosis. PLoS ONE, 14(12): e0223954. Table 1. View Source
- [2] Brasell, E. J., Chu, L. L., Akpa, M. M., et al. (2019). The novel aminoglycoside, ELX-02, permits CTNSW138X translational read-through and restores lysosomal cystine efflux in cystinosis. PLoS ONE, 14(12): e0223954. Table 1. View Source
- [3] Tutone, M., & Yang, C. (2025). Classes of Translational Readthrough-Inducing Drugs. Encyclopedia. View Source
- [4] Brasell, E. J., Chu, L. L., Akpa, M. M., et al. (2019). The novel aminoglycoside, ELX-02, permits CTNSW138X translational read-through and restores lysosomal cystine efflux in cystinosis. PLoS ONE, 14(12): e0223954. Table 1. View Source
